1-{[(Benzyloxy)carbonyl](methyl)amino}cyclopropane-1-carboxylic acid

Peptide synthesis Protecting group orthogonality Thermal stability

Researchers often face challenges when a peptide sequence requires both Boc-protected lysine and a cyclopropane turn mimic-simultaneous deprotection of two different carbamates is rarely feasible. This compound solves that problem by combining a Cbz-protected amine, an N-methyl substituent, and a free carboxylic acid on a single cyclopropane scaffold. - Enables selective Cbz removal by catalytic hydrogenation (H₂, Pd/C) without affecting Boc groups. - N-Methyl group eliminates one H-bond donor, improving membrane permeability and oral absorption. - Free carboxylic acid permits direct coupling to amine-functionalised ligands; deprotected secondary amine is ready for further derivatisation.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Cat. No. B13256037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(Benzyloxy)carbonyl](methyl)amino}cyclopropane-1-carboxylic acid
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCN(C(=O)OCC1=CC=CC=C1)C2(CC2)C(=O)O
InChIInChI=1S/C13H15NO4/c1-14(13(7-8-13)11(15)16)12(17)18-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16)
InChIKeyFZPOADJMQUPNGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-N-Methyl Cyclopropane Amino Acid Building Block


1‑{[(Benzyloxy)carbonyl](methyl)amino}cyclopropane‑1‑carboxylic acid (CAS 1702529‑47‑2, C₁₃H₁₅NO₄, MW 249.26) is a conformationally restricted α‑amino acid surrogate in which the amino function is simultaneously protected by a Cbz (benzyloxycarbonyl) carbamate and N‑methylated [REFS‑1]. The cyclopropane ring severely limits backbone φ/ψ dihedral angles, imparting predictable turn‑inducing properties in peptide chains [REFS‑2]. The free carboxylic acid allows direct coupling, while the orthogonal Cbz and N‑methyl protections enable selective deprotection strategies not available with simpler Cbz‑ or Boc‑only analogues.

Orthogonal Cbz & N-methyl deprotection
Conformationally restricted turn-inducer
Free acid enables direct on-resin coupling

Structural Differentiation from Generic Cyclopropane Analogs


The target compound uniquely combines three structural features on a single cyclopropane scaffold: (i) a Cbz‑protected amine, (ii) an N‑methyl substituent, and (iii) a free carboxylic acid. Generic Cbz‑cyclopropane acids (e.g., CAS 84677‑06‑5) lack the N‑methyl group, resulting in higher hydrogen‑bond donor capacity and altered pharmacokinetic profiles. N‑Methyl‑ACC (CAS 18655‑48‑6) lacks the Cbz group, precluding orthogonal deprotection in sequences where acid‑labile Boc groups are also present [REFS‑1]. The regioisomer 1‑((((benzyloxy)carbonyl)amino)methyl)cyclopropane‑1‑carboxylic acid (CAS 1265896‑32‑9) moves the Cbz‑amine one carbon away from the α‑position, fundamentally changing the torsion angles and conformational bias of the resulting peptidomimetic. These differences mean that in‑class compounds cannot be interchanged without altering synthetic routes, deprotection logic, or final molecular topology.

Missing N-methyl Generic Cbz-cyclopropane acids alter H-bond donor capacity and PK profiles.
No Cbz group N-Methyl-ACC prevents orthogonal deprotection in sequences containing Boc groups.
Regioisomer shift Moving Cbz-amine one carbon away changes torsion angles and conformational bias.

Quantitative Evidence vs. Closest Structural Analogs


Cbz vs. Boc Orthogonal Thermal Stability

In a comparative study of Cbz‑ and Boc‑protected L‑prolinol derivatives, the Cbz‑protected variant remained stable at 140 °C in the presence of triethylamine, while the Boc‑protected analogue underwent intramolecular cyclisation at only 67 °C [REFS‑1]. Although this comparison was performed on a prolinol scaffold, the carbamate stability trend is transferable to cyclopropane amino acid derivatives [REFS‑2]. For the target compound, this translates into the ability to withstand harsh coupling conditions (e.g., microwave‑assisted peptide synthesis at >100 °C) that would degrade a Boc‑protected analogue.

Thermal stability
Class-level
Cbz stable up to 140°C with Et₃N; Boc cyclises at 67°C. ΔT ≥ 73°C
Supports high-temperature coupling methods
Class-level inference from prolinol scaffold
Peptide synthesis Protecting group orthogonality Thermal stability

Free Acid vs. Methyl Ester Hydrogen-Bond Donor Impact

The target compound possesses one hydrogen‑bond donor (carboxylic acid –OH, HBD = 1), whereas the closely related methyl ester (CAS 84677‑05‑4) has HBD = 0 [REFS‑1]. The free acid allows direct on‑resin coupling in SPPS without a pre‑activation hydrolysis step. In a Caco‑2 permeability model for cyclopropane‑containing amino acids, removing one HBD typically increases logD by 0.5–1.0 log units, which can be detrimental if passive permeability is already high but beneficial for solubility‑limited absorption [REFS‑2].

HBD impact
Reported
Free acid HBD=1 vs methyl ester HBD=0. Estimated ΔlogD ≈ 0.5–1.0
Direct coupling without saponification
Cross-study comparable; Caco-2 precedent
Drug design Permeability Solid‑phase peptide synthesis

Molecular Weight Differentiation via N-Methylation

The target compound (C₁₃H₁₅NO₄, MW 249.26 g mol⁻¹) differs from 1‑(Cbz‑amino)cyclopropanecarboxylic acid (C₁₂H₁₃NO₄, MW 235.24 g mol⁻¹) by a single N‑methyl group (ΔMW = 14.02 Da) [REFS‑1][REFS‑2]. This mass increment is detectable by high‑resolution mass spectrometry, allowing unambiguous identification in reaction monitoring. In structure‑activity relationship (SAR) studies, the N‑methyl group eliminates the amide NH, which can abrogate undesired hydrogen‑bonding interactions with off‑target proteins [REFS‑3].

Mass differentiation
Head-to-head
ΔMW = 14.02 Da (C₁₃H₁₅NO₄ vs C₁₂H₁₃NO₄)
Facilitates LC-MS reaction monitoring
Exact mass from molecular formula
Molecular recognition LC‑MS characterization SAR studies

Purity and Storage Stability Benchmarking

The target compound is routinely supplied at ≥95 % purity (HPLC) from major vendors, while the methyl ester analog (CAS 84677‑05‑4) is also offered at 95 % purity [REFS‑1][REFS‑2]. However, the free acid form avoids the 1‑3 % ester hydrolysis that can occur during storage of the methyl ester, which would generate the free acid as an impurity and compromise coupling stoichiometry [REFS‑3]. For the target compound, the absence of labile ester functionality means that the primary impurity is typically the des‑Cbz derivative, which is easily removed by aqueous workup.

Storage stability
Reported
Free acid ≥95% (HPLC); avoids ester hydrolysis drift
Reliable coupling stoichiometry over time
Vendor CoA; literature precedent
Peptide coupling Quality control Procurement specification

Research and Industrial Application Scenarios


Orthogonal Cbz Deprotection in Solid-Phase Peptide Synthesis

When a peptide sequence contains both Boc‑protected lysine and a cyclopropane‑containing turn mimic, the target compound’s Cbz group can be selectively removed by catalytic hydrogenation (H₂, Pd/C) without affecting the Boc groups [REFS‑1]. This orthogonality is essential for constructing complex cyclic peptides where sequential deprotection is required.

Constrained N-Methylated Peptidomimetics for Oral Bioavailability

The N‑methyl group of the target compound eliminates one hydrogen‑bond donor, improving membrane permeability [REFS‑2]. When incorporated into lead peptides, this building block simultaneously restricts the backbone conformation via the cyclopropane ring and enhances oral absorption, making it a first‑choice intermediate for medicinal chemistry programs targeting intracellular protein‑protein interactions.

Rigid Carboxylic Acid Handle for PROTAC Linker Synthesis

The cyclopropane ring provides a rigid, low‑molecular‑weight spacer that maintains a defined distance between the E3 ligase ligand and the target protein binder [REFS‑3]. The free carboxylic acid allows direct conjugation to amine‑functionalised ligands, while the Cbz‑N‑methyl moiety can be deprotected to reveal a secondary amine for further derivatisation.

Application
Selection Property
Validation Focus
SPPS with orthogonal deprotection
Cbz group cleavable by hydrogenolysis
Catalytic hydrogenation compatibility, Boc stability
Conformationally constrained lead optimization
N-methyl and cyclopropane constraints
Passive permeability and solubility balance
PROTAC linker synthesis
Rigid cyclopropane spacer with free acid
Distance-defined conjugation, derivatization potential
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